molecular formula C16H19N3O3S B14414424 {[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid CAS No. 86627-11-4

{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid

Cat. No.: B14414424
CAS No.: 86627-11-4
M. Wt: 333.4 g/mol
InChI Key: QPHPXVRBWKCNDI-UHFFFAOYSA-N
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Description

{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxy and dimethylanilino groups, and a sulfanylacetic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy and dimethylanilino groups. The final step involves the attachment of the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.

Scientific Research Applications

{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its structure allows for more complex interactions and applications in diverse fields.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

86627-11-4

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-(2,3-dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C16H19N3O3S/c1-4-22-14-8-13(18-16(19-14)23-9-15(20)21)17-12-7-5-6-10(2)11(12)3/h5-8H,4,9H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

QPHPXVRBWKCNDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=CC(=C2C)C)SCC(=O)O

Origin of Product

United States

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